

A Comparative Guide to Pelabresib and Other BET Inhibitors in Myelofibrosis

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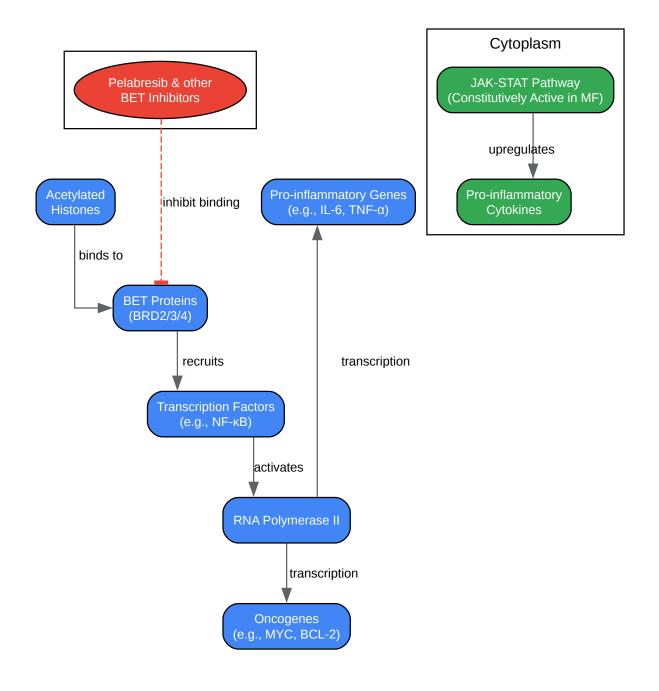
For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis (MF) is a chronic myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors have been the cornerstone of treatment, a significant portion of patients experience suboptimal responses or lose response over time. This has spurred the development of novel therapeutic agents, among which Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of **Pelabresib** (CPI-0610), a frontrunner in this class, with other BET inhibitors in clinical development for MF, supported by available experimental data.

Mechanism of Action: Targeting the Epigenome in Myelofibrosis

BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in inflammation and cancer. In myelofibrosis, the JAK-STAT pathway is constitutively active, leading to the overproduction of inflammatory cytokines and abnormal cell proliferation. BET inhibitors work by binding to the bromodomains of BET proteins, thereby preventing them from interacting with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes such as MYC and pro-inflammatory pathways like NF- kB, which are implicated in the pathogenesis of MF.[1][2][3] Preclinical studies have suggested that the combination of a BET inhibitor with a JAK inhibitor can result in a synergistic reduction of splenomegaly and bone marrow fibrosis.[4]





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Figure 1: Mechanism of Action of BET Inhibitors in Myelofibrosis.

Comparative Clinical Data of BET Inhibitors in Myelofibrosis



The following tables summarize the available clinical trial data for **Pelabresib** and other notable BET inhibitors in development for myelofibrosis. It is important to note that this data is from separate clinical trials and not from head-to-head comparison studies.

Table 1: Efficacy of BET Inhibitors in Myelofibrosis (as of late 2025)



Drug (Trial)	Patient Population	Treatment	Spleen Volume Reduction ≥35% (SVR35) at Week 24	Symptom Score Reduction ≥50% (TSS50) at Week 24	Source(s)
Pelabresib (MANIFEST- 2)	JAK inhibitor- naïve	Pelabresib + Ruxolitinib	65.9%	52.3%	[5][6][7][8]
Pelabresib (MANIFEST Arm 3)	JAK inhibitor- naïve	Pelabresib + Ruxolitinib	68%	56%	[9][10]
INCB057643 (Phase 1)	Relapsed/Ref ractory MF	Monotherapy (≥10 mg)	4 of 9 patients (44.4%)	5 of 9 patients (55.6%)	[11]
INCB057643 (Phase 1)	Suboptimal response to Ruxolitinib	Combination with Ruxolitinib	5 of 21 patients (23.8%)	10 of 19 patients (52.6%)	[11]
BMS-986158 (CA011-023 Part 1A)	Ruxolitinib- naïve	BMS-986158 (2 or 3 mg) + Ruxolitinib	100% (6 of 6 patients)	Data not yet mature	[11]
JAB-8263 (Phase 1/2)	Intermediate/ High-risk MF (monotherapy)	JAB-8263	2 of 13 patients (15.4%) achieved SVR35; mean SVR of -19.95%	60% (6 of 10 patients)	[12][13][14] [15][16]

Table 2: Safety Profile of BET Inhibitors in Myelofibrosis



Drug	Common Treatment- Emergent Adverse Events (TEAEs)	Common Grade ≥3 TEAEs	Source(s)
Pelabresib (+ Ruxolitinib)	Thrombocytopenia, anemia, nausea, diarrhea	Thrombocytopenia, anemia	[6][17]
INCB057643 (mono and combo)	Thrombocytopenia, nausea, anemia	Thrombocytopenia, anemia	[9][11]
BMS-986158 (+ Ruxolitinib/Fedratinib)	Thrombocytopenia, anemia, neutropenia, hypertension, diarrhea	Thrombocytopenia, anemia, neutropenia	[11][18]
JAB-8263 (monotherapy)	Increased ALT/AST, increased blood bilirubin, thrombocytopenia	Increased ALT/AST	[12][14][15]

Detailed Experimental Protocols Spleen Volume Assessment

- Methodology: Spleen volume is typically measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points (e.g., week 24).[5][12]
 The total spleen volume is calculated using specialized software by outlining the spleen on each axial image slice and summing the volumes of all slices.[19]
- Primary Endpoint: The primary efficacy endpoint in many myelofibrosis clinical trials is the proportion of patients achieving a spleen volume reduction of at least 35% from baseline (SVR35) at a specified time point, often 24 weeks.[5][12][20]





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Figure 2: Workflow for Spleen Volume Assessment in Clinical Trials.

Total Symptom Score (TSS) Assessment

- Methodology: Patient-reported outcomes are crucial in assessing the clinical benefit of new therapies in myelofibrosis. The Myelofibrosis Symptom Assessment Form (MFSAF v4.0) is a validated tool used to measure the severity of seven key symptoms: fatigue, night sweats, itching, abdominal discomfort, pain under the left ribs, early satiety, and bone pain.[3][7][21] Patients rate the severity of each symptom on a scale of 0 (absent) to 10 (worst imaginable). The TSS is the sum of the scores for these seven symptoms, ranging from 0 to 70.[3]
- Endpoint: A key secondary endpoint is often the proportion of patients achieving a 50% or greater reduction in TSS from baseline (TSS50) at a specified time point.[4][5][7]

Bone Marrow Fibrosis Assessment

- Methodology: Bone marrow biopsies are obtained at baseline and at later time points during
 the trial. The degree of bone marrow fibrosis is graded by a central pathologist according to
 the European Consensus on grading of bone marrow fibrosis (MF-0 to MF-3).[22] This
 grading system assesses the density of reticulin and collagen fibers in the bone marrow.
- Endpoint: An improvement in bone marrow fibrosis by at least one grade is considered a sign of potential disease-modifying activity.[20]

Conclusion

Pelabresib, in combination with ruxolitinib, has demonstrated significant efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis, as evidenced by the robust data from the MANIFEST and MANIFEST-2 trials.[4][5] Other BET inhibitors, such as INCB057643, BMS-986158, and JAB-8263, are in earlier stages of clinical development but have also shown promising preliminary activity.[11][12][18] While direct comparative trials are needed to definitively establish the relative efficacy and safety of these agents, the field of BET inhibition offers a new and exciting therapeutic avenue for patients with myelofibrosis. The choice of a specific BET inhibitor in the future may depend on its specific efficacy and safety profile, as well as the patient's individual characteristics and prior treatment history. Continued



research and the maturation of data from ongoing clinical trials will be critical in defining the role of this important new class of drugs in the management of myelofibrosis.

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